

# 2-(2-Chlorophenyl)quinazoline: Structural Analysis, Synthesis, and Pharmacological Potential

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: 2-(2-Chlorophenyl)quinazoline

Cat. No.: B11870846

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## Executive Summary

**2-(2-Chlorophenyl)quinazoline** is a fully aromatic, bicyclic heterocycle belonging to the class of 2-arylquinazolines. Distinct from its dihydro- or oxo- counterparts (such as quinazolinones), this molecule features a planar quinazoline core coupled to an ortho-substituted phenyl ring. The presence of the chlorine atom at the C2' position introduces significant steric strain, forcing a non-planar conformation that modulates solubility, metabolic stability, and binding selectivity in biological targets. This guide details its chemical identity, robust synthetic protocols, and utility as a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and antimicrobial agents.

## Part 1: Chemical Identity & Structural Analysis[1] Nomenclature and Identification

- IUPAC Name: **2-(2-Chlorophenyl)quinazoline**
- CAS Registry Number: 1353000-32-4 (Note: Older registries may exist for specific salt forms; 25855-20-3 is the parent 2-phenylquinazoline).
- Molecular Formula:  $C_{14}H_9ClN_2$ [1][2]
- Molecular Weight: 240.69 g/mol

- SMILES: Clc1ccccc1-c2nc3ccccc3cn2

## Structural Features & The "Ortho-Effect"

The core structure consists of a benzene ring fused to a pyrimidine ring (quinazoline).<sup>[3]</sup> The critical structural determinant is the 2-chlorophenyl moiety attached at the C2 position.

- **Electronic Effects:** The quinazoline ring is electron-deficient ( $\pi$ -deficient), making it susceptible to nucleophilic attack, particularly at C4. The 2-chlorophenyl group acts as an electron-withdrawing group via induction (-I effect) but has weak electron-donating resonance (+M).
- **Steric Twist (Atropisomerism Potential):** Unlike the planar 2-phenylquinazoline, the ortho-chlorine atom creates steric repulsion with the quinazoline nitrogen lone pair or the C4-hydrogen. This forces the phenyl ring to twist out of the plane of the heterocycle (dihedral angle typically 30–60°). This "twist" is a critical design feature in drug discovery to improve solubility (by disrupting crystal packing) and enhance selectivity for enzyme pockets that accommodate non-planar ligands.

## Part 2: Synthetic Pathways<sup>[5][6]</sup>

The most robust and modern method for synthesizing **2-(2-Chlorophenyl)quinazoline** is the Oxidative Condensation of 2-Aminobenzylamine with Aldehydes. This approach avoids the harsh conditions of the classic Niementowski synthesis and offers higher atom economy.

### Protocol: Iodine-Catalyzed Oxidative Condensation

This metal-free protocol utilizes molecular iodine as a catalyst and oxygen (air) as the terminal oxidant.

Reagents:

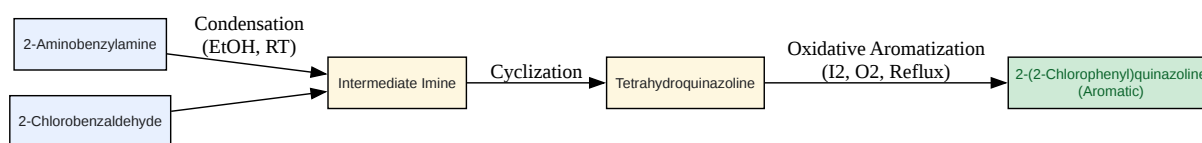
- Substrate A: 2-Aminobenzylamine (1.0 equiv)
- Substrate B: 2-Chlorobenzaldehyde (1.0 equiv)
- Catalyst: Molecular Iodine ( $I_2$ , 10-20 mol%)

- Oxidant: O<sub>2</sub> (balloon or open air) or TBHP (tert-butyl hydroperoxide) for faster kinetics.
- Solvent: Ethanol or Acetonitrile.

#### Step-by-Step Methodology:

- Imine Formation: Dissolve 2-aminobenzylamine (1 mmol) and 2-chlorobenzaldehyde (1 mmol) in Ethanol (5 mL). Stir at room temperature for 30 minutes. The solution typically turns yellow, indicating imine formation.
- Cyclization & Oxidation: Add molecular iodine (0.1 mmol). Heat the reaction mixture to reflux (80°C) under an oxygen atmosphere (or open air) for 4–6 hours.
  - Mechanism:[4] The iodine facilitates the intramolecular cyclization of the imine nitrogen onto the aromatic ring, followed by oxidative dehydrogenation to aromatize the system.
- Work-up: Cool the mixture to room temperature. Quench with saturated aqueous sodium thiosulfate (Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub>) to remove excess iodine.
- Extraction: Extract with Ethyl Acetate (3 x 10 mL). Wash the organic layer with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and concentrate in vacuo.
- Purification: Purify via flash column chromatography (Silica gel, Hexane:EtOAc 9:1) to yield **2-(2-Chlorophenyl)quinazoline** as a solid.

## Visualization of Synthetic Logic



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Caption: Metal-free oxidative synthesis pathway via imine condensation and iodine-mediated dehydrogenation.

## Part 3: Physicochemical Characterization[7]

The following data characterizes the purified compound. Note that the melting point of the ortho-chloro derivative is typically lower than the para-chloro analog due to less efficient crystal packing caused by the steric twist.

Property	Value / Description	Note
Physical State	Solid (Crystalline)	Often pale yellow or white needles.
Melting Point	105 – 115 °C (Estimated)	Lower than 2-(4-Cl) analog (~150°C).
Solubility	High: CHCl <sub>3</sub> , DMSO, DCMLow: Water, Hexane	Lipophilic (LogP ~ 3.5 - 4.0).
UV-Vis	$\lambda_{\text{max}}$ ~ 260, 310 nm	Characteristic quinazoline $\pi$ - $\pi^*$ transitions.
IR Spectrum	1610, 1560 cm <sup>-1</sup> (C=N)750 cm <sup>-1</sup> (C-Cl)	Lack of C=O stretch (distinguishes from quinazolinone).

<sup>1</sup>H NMR Interpretation (400 MHz, CDCl<sub>3</sub>):

- Quinazoline H4 (Singlet):  $\delta$  9.40 – 9.50 ppm.[5] This deshielded singlet is the diagnostic peak for the C4 proton of the quinazoline ring.
- Aromatic Region:  $\delta$  7.40 – 8.20 ppm. Complex multiplet pattern. The ortho-chloro substitution on the phenyl ring will cause a downfield shift of the adjacent proton (H3') and shield the H6' proton relative to the unsubstituted phenyl ring due to the twist and anisotropy.

## Part 4: Biological & Pharmacological Potential[6][8]

### Pharmacophore Utility

The 2-arylquinazoline scaffold is a "privileged structure" in medicinal chemistry, frequently serving as the core for:

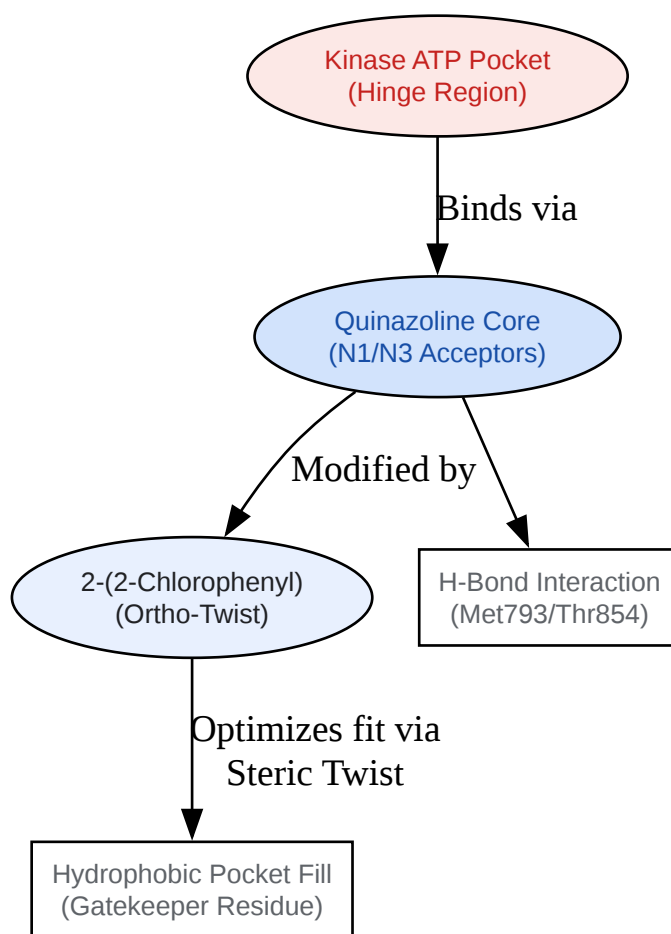
- Kinase Inhibitors: Targeting EGFR, VEGFR, and PI3K. The N1 and N3 nitrogens act as hydrogen bond acceptors in the ATP-binding pocket (hinge region).
- Antimicrobial Agents: Disrupting bacterial DNA gyrase or DHFR (Dihydrofolate reductase).

## SAR Implications of the 2-Cl Substituent

The ortho-chloro group is not merely a lipophilic handle; it dictates the molecule's bioactivity profile:

- Conformational Lock: The steric clash prevents the phenyl ring from becoming coplanar with the quinazoline. This non-planar shape can increase selectivity for enzymes with restricted pockets, avoiding "flat" intercalator-type toxicity.
- Metabolic Stability: Blocking the ortho positions reduces susceptibility to oxidative metabolism (hydroxylation) at the most reactive sites on the phenyl ring.

## Mechanism of Action (Kinase Binding Model)



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Caption: Structural Activity Relationship (SAR) showing how the quinazoline core and ortho-chloro substituent interact with kinase domains.

## References

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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